molecular formula C24H17NO2 B5378196 4-PHENYL-3-[(2E)-3-PHENYLPROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE

4-PHENYL-3-[(2E)-3-PHENYLPROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE

Cat. No.: B5378196
M. Wt: 351.4 g/mol
InChI Key: JEJZROYEQZOSRD-FOCLMDBBSA-N
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Description

4-PHENYL-3-[(2E)-3-PHENYLPROP-2-ENOYL]-1,2-DIHYDROQUINOLIN-2-ONE is a heterocyclic compound featuring a dihydroquinolin-2-one core substituted with a phenyl group at position 4 and a (2E)-3-phenylprop-2-enoyl (cinnamoyl) group at position 3.

The synthesis and structural characterization of such compounds typically employ crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization , ensuring precise determination of stereochemistry and molecular conformation.

Properties

IUPAC Name

4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO2/c26-21(16-15-17-9-3-1-4-10-17)23-22(18-11-5-2-6-12-18)19-13-7-8-14-20(19)25-24(23)27/h1-16H,(H,25,27)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJZROYEQZOSRD-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3-[(2E)-3-phenylprop-2-enoyl]-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with cinnamaldehyde under basic conditions to form the intermediate product, which is then cyclized to yield the final compound. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-[(2E)-3-phenylprop-2-enoyl]-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted quinoline derivatives, which can have different chemical and biological properties.

Scientific Research Applications

4-Phenyl-3-[(2E)-3-phenylprop-2-enoyl]-1,2-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-phenyl-3-[(2E)-3-phenylprop-2-enoyl]-1,2-dihydroquinolin-2-one involves its interaction with various molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the quinoline core.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The dihydroquinolin-2-one core distinguishes the target compound from analogs with benzimidazole or oxazolidinone backbones. However, shared substituents, such as the cinnamoyl group, suggest overlapping mechanisms of action. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Bioactivity (GI50/IC50) Mechanism/Pathway
Target Compound Dihydroquinolin-2-one 4-phenyl, 3-(E-cinnamoyl) Not reported Hypothesized: PI3K-AKT-mTOR
Compound 235 Benzimidazole 1-(E-cinnamoyl) GI50: 0.79–1.53 µM (antiproliferative) Serum albumin binding, cell cycle disruption
Compound 236 Benzimidazole Undisclosed substituents IC50: 1.05 µM (DHFR inhibition) Dihydrofolate reductase (DHFR) inhibition
Compound 239 Unspecified N/A GI50: 0.07–0.41 µmol/L PI3K-AKT-mTOR pathway inhibition
Oxazolidin-2-one 135c Oxazolidinone 4-phenyl, 3-acyl (terpene-derived) Structural analog N/A (synthetic intermediate)

Activity and Selectivity

  • Antiproliferative Activity: Benzimidazole derivatives (e.g., Compound 235) exhibit broad-spectrum antitumor activity, with GI50 values in the low micromolar range. The cinnamoyl group is implicated in enhancing cellular uptake or target binding . The target compound’s dihydroquinolinone core may offer improved metabolic stability compared to benzimidazoles, though this requires validation.
  • Enzyme Inhibition : Compound 236’s potency as a DHFR inhibitor (IC50: 1.05 µM) highlights the role of the cinnamoyl group in enzyme active-site interactions. The target compound’s α,β-unsaturated ketone could similarly engage in hydrogen bonding or Michael addition reactions with catalytic residues .
  • Pathway Modulation : Compound 239’s inhibition of the PI3K-AKT-mTOR pathway (GI50: 0.07–0.41 µmol/L) suggests that the target compound, with its planar aromatic system, may also interfere with kinase signaling .

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